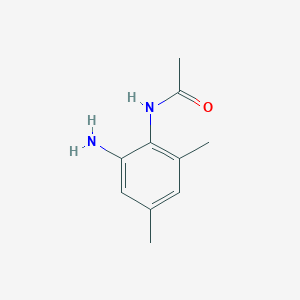![molecular formula C7H5ClN2OS B15361314 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a chloro group, a methyl group, and a carbaldehyde functional group attached to an imidazo[2,1-b]thiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-methylimidazo[2,1-b]thiazole with chloroacetic acid under specific conditions to introduce the chloro group at the 6-position. Subsequent steps may include oxidation reactions to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-amine or 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparación Con Compuestos Similares
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid
6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid
Uniqueness: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts different chemical reactivity compared to its analogs
Propiedades
Fórmula molecular |
C7H5ClN2OS |
|---|---|
Peso molecular |
200.65 g/mol |
Nombre IUPAC |
6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5ClN2OS/c1-4-2-10-5(3-11)6(8)9-7(10)12-4/h2-3H,1H3 |
Clave InChI |
CFYCBRXFKYRXLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=C(N=C2S1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)


![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)


![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
